

# Z-LEHD-fmk: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Z-LEHD-fmk

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An In-depth Examination of the Irreversible Caspase-9 Inhibitor in Apoptosis Research

This guide provides a comprehensive technical overview of **Z-LEHD-fmk**, a potent and selective inhibitor of caspase-9. Tailored for researchers, scientists, and drug development professionals, this document delves into the inhibitor's core properties, mechanism of action, and its application in studying the intrinsic pathway of apoptosis.

## Core Properties and Specifications

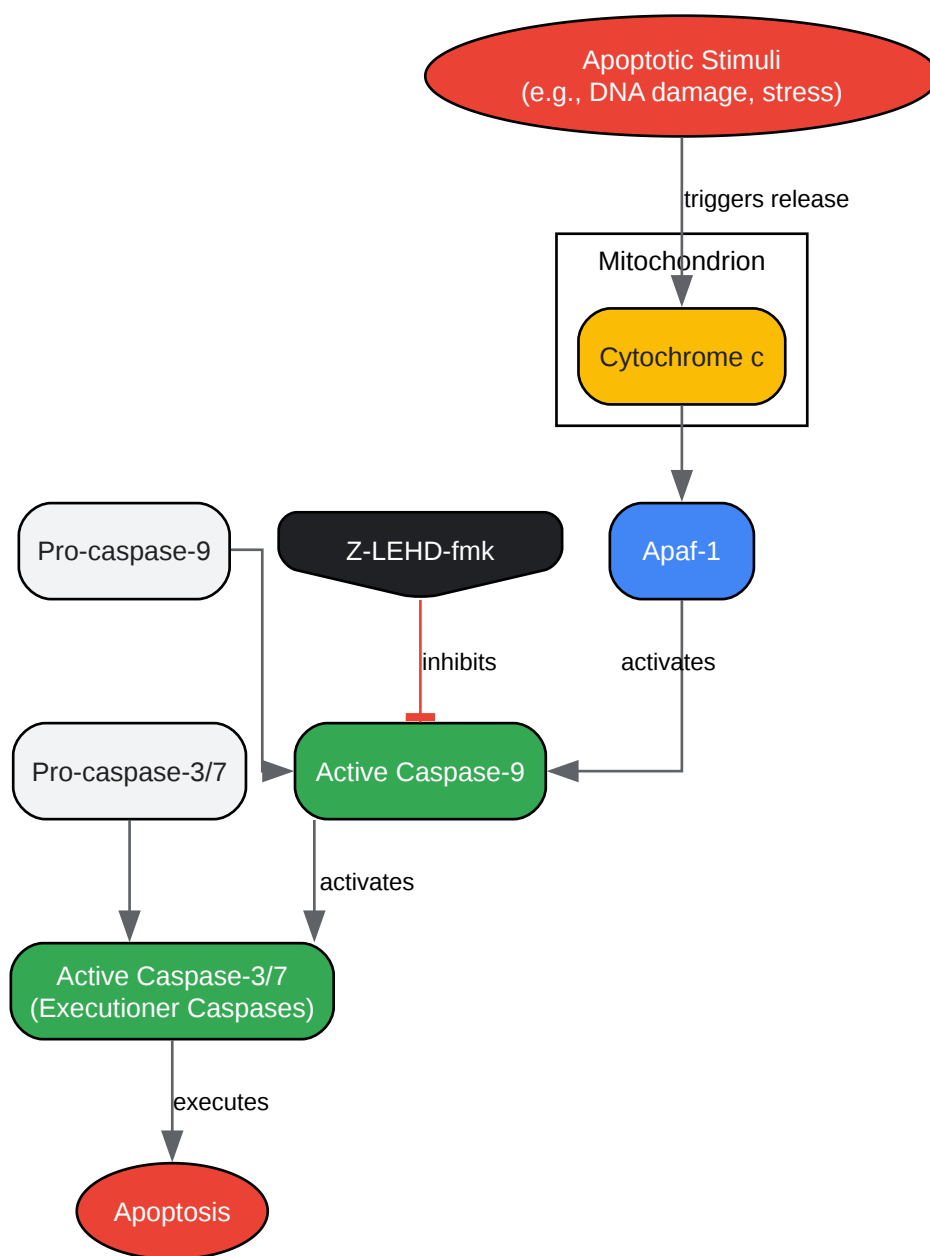
**Z-LEHD-fmk**, also known as Z-Leu-Glu(OMe)-His-Asp(OMe)-fmk, is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as an irreversible inhibitor of caspase-9.<sup>[1][2][3][4]</sup> Its benzyloxycarbonyl (Z) group at the N-terminus enhances cellular permeability, allowing for effective use in cell-based assays.

Property	Value	Source
Molecular Weight	690.72 g/mol	[2][3][5][6]
Molecular Formula	C <sub>32</sub> H <sub>43</sub> FN <sub>6</sub> O <sub>10</sub>	[2][3][5][6]
CAS Number	210345-04-3	[2][3]
Mechanism of Action	Irreversible, competitive inhibitor of caspase-9	[2][4][7]
Formulation	Typically supplied as a lyophilized powder or in DMSO	[8][9]
Storage	Store lyophilized powder at -20°C. Reconstituted solutions in DMSO can be stored in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	[1][2]

## Mechanism of Action and Signaling Pathway

**Z-LEHD-fmk** targets caspase-9, an initiator caspase pivotal to the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway is triggered by various intracellular stresses, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which in turn activates pro-caspase-9 to its active form. Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7, ultimately leading to the dismantling of the cell.

By irreversibly binding to the active site of caspase-9, **Z-LEHD-fmk** effectively blocks this cascade, thereby inhibiting apoptosis. This makes it an invaluable tool for studying the roles of caspase-9 in various cellular processes and disease models.



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Intrinsic apoptosis pathway showing inhibition by **Z-LEHD-fmk**.

## Experimental Protocols and Applications

**Z-LEHD-fmk** is widely used in both in vitro and in vivo studies to investigate apoptosis. Common applications include protecting cells from apoptosis, elucidating signaling pathways, and assessing the therapeutic potential of caspase-9 inhibition.

## In Vitro Apoptosis Inhibition Assay

This protocol provides a general framework for using **Z-LEHD-fmk** to inhibit apoptosis in cell culture.

Objective: To determine the effectiveness of **Z-LEHD-fmk** in preventing apoptosis induced by a known stimulus (e.g., TRAIL, staurosporine, etoposide).

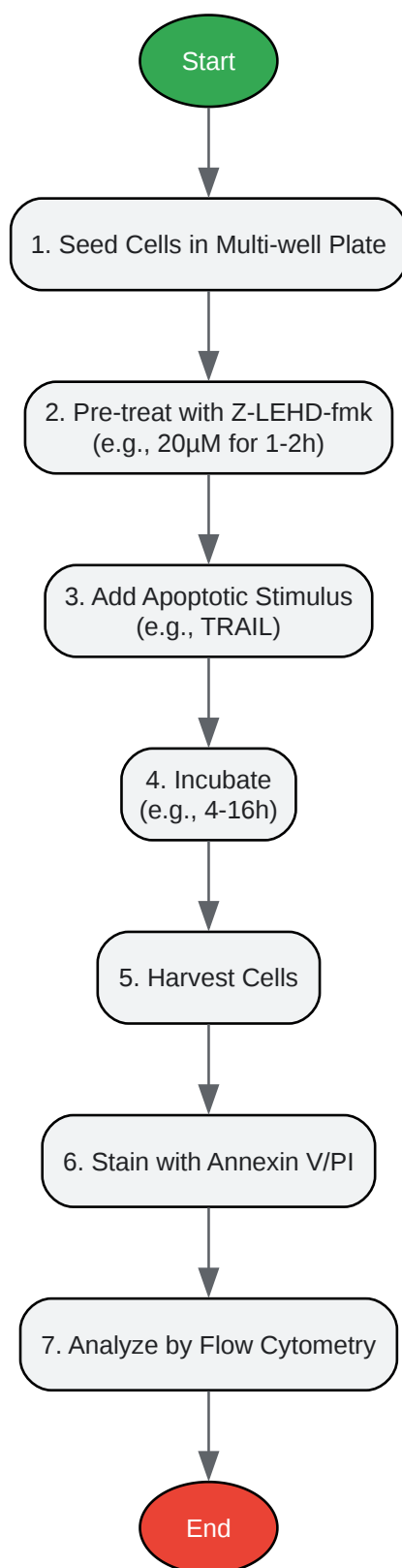
Materials:

- Cell line of interest (e.g., Jurkat, HCT116)
- Cell culture medium and supplements
- Apoptosis-inducing agent
- **Z-LEHD-fmk** (reconstituted in DMSO, e.g., 10 mM stock)
- Z-FA-fmk (negative control)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V-FITC/PI)
- Flow cytometer

Methodology:

- Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
- Inhibitor Pre-treatment:
  - Prepare working solutions of **Z-LEHD-fmk** and the negative control (Z-FA-fmk) in cell culture medium. A typical final concentration for **Z-LEHD-fmk** is 10-50  $\mu\text{M}$ , but this should be optimized for the specific cell line and experimental conditions.[\[2\]](#)[\[7\]](#)
  - Aspirate the old medium and add the medium containing the inhibitor or control.

- Incubate for 30 minutes to 2 hours to allow for cell permeability.[\[2\]](#)[\[4\]](#)
- Apoptosis Induction:
  - Add the apoptosis-inducing agent to the wells at a predetermined concentration.
  - Include control wells: untreated cells, cells with inhibitor only, and cells with the inducing agent only.
- Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 3-24 hours).
- Apoptosis Measurement:
  - Harvest the cells (including any floating cells).
  - Wash the cells with cold PBS.
  - Stain the cells using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
  - Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.



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Workflow for an in vitro apoptosis inhibition experiment.

## In Vivo Studies

**Z-LEHD-fmk** has also demonstrated efficacy in animal models. For example, in a rat model of spinal cord injury, intravenous administration of **Z-LEHD-fmk** provided neuroprotection and improved functional recovery.[2][5] In such studies, the inhibitor is typically administered systemically (e.g., intravenously) at doses that need to be empirically determined for the specific animal model and injury type.[5]

## Select Applications and Findings

- **Selective Protection of Normal Cells:** Studies have shown that **Z-LEHD-fmk** can protect normal human hepatocytes from TRAIL-induced apoptosis, while still allowing for the death of cancer cells.[2][10] This suggests a potential therapeutic window for using caspase-9 inhibitors to protect healthy tissues during cancer therapy.[10]
- **Neuroprotection:** In models of spinal cord trauma and reperfusion injury, **Z-LEHD-fmk** has been shown to attenuate apoptosis and offer neuroprotective effects.[2][5]
- **Embryo Development:** Research has indicated that treatment with **Z-LEHD-fmk** can increase the cleavage and blastocyst rate of in vitro-produced buffalo embryos, suggesting a role for caspase-9 in early embryonic development.[7]

In conclusion, **Z-LEHD-fmk** is a critical tool for researchers investigating the intrinsic apoptosis pathway. Its specificity for caspase-9 and its effectiveness in both cell culture and animal models make it an indispensable reagent for dissecting the complex mechanisms of programmed cell death.

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